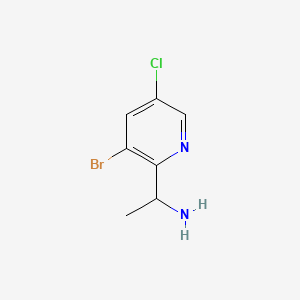![molecular formula C7H8ClN3 B572937 1H-Pyrrolo[3,2-b]pyridin-3-amin-Dihydrochlorid CAS No. 1257535-39-9](/img/structure/B572937.png)
1H-Pyrrolo[3,2-b]pyridin-3-amin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridin-3-amine is a chemical compound with the molecular weight of 133.15 . It is also known as 1H-pyrrolo [3,2-b]pyridin-3-amine .
Synthesis Analysis
There are several synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-amine is 1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical and Chemical Properties Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine has a molecular weight of 133.15 .Wissenschaftliche Forschungsanwendungen
- Eine verwandte Verbindung, 2,3-Dihydro-1H-pyrrolo[3,4-b]chinolin-1-on, wurde synthetisiert und auf ihre antileishmaniale Wirksamkeit gegen viszerale Leishmaniose (VL) untersucht. Obwohl es sich nicht um die exakt gleiche Verbindung handelt, verdeutlicht dies das Potenzial von Pyrrolo[3,2-b]pyridin-Derivaten zur Bekämpfung parasitärer Infektionen .
- Forscher haben 1H-Pyrrolo[2,3-b]pyridin-Derivate als potente FGFR-Inhibitoren entworfen und synthetisiert. Diese Verbindungen, einschließlich derer, die mit CP-94,253 verwandt sind, zeigen vielversprechende Ergebnisse bei der gezielten Ansteuerung von FGFRs, die an Krebs und anderen Krankheiten beteiligt sind .
- 5-[(5-Chlor-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(Trifluormethyl)pyridin-3-yl]methyl]pyridin-2-amin-Dihydrochlorid (ein Derivat von Pexidartinib) wurde synthetisiert. Kristallographische Studien wurden an seiner Dihydratform durchgeführt .
- Die Synthese von 2,3-Dihydro-1H-pyrrolo[3,4-b]chinolin-1-on-Derivaten beinhaltet eine Post-Ugi-Modifikationsstrategie. Dieser effiziente Syntheseweg ermöglicht die schnelle Generierung verschiedener Verbindungen mit potenziellen biologischen Aktivitäten .
Antileishmaniale Wirksamkeit
FGFR (Fibroblasten-Wachstumsfaktor-Rezeptor)-Hemmung
Pexidartinib-Derivat
Post-Ugi-Modifikationsstrategie
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis . For instance, a compound similar to 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride significantly inhibited the migration and invasion of 4T1 cells . Therefore, it’s plausible that 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFR1, 2, and 3 , it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride involves the reaction of 2-cyanopyridine with ethyl acrylate, followed by reduction of the resulting product with lithium aluminum hydride and then treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-cyanopyridine", "ethyl acrylate", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to yield 2-ethyl-3-(pyridin-2-yl)acrylonitrile.", "Step 2: The resulting product is then reduced with lithium aluminum hydride in anhydrous ether to yield 2-ethyl-3-(pyridin-2-yl)propan-1-amine.", "Step 3: The final step involves treating the product with hydrochloric acid to yield 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride." ] } | |
CAS-Nummer |
1257535-39-9 |
Molekularformel |
C7H8ClN3 |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H |
InChI-Schlüssel |
PAAWLVLYSKAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
Kanonische SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



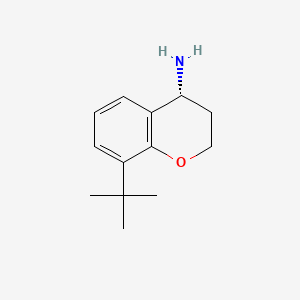
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)
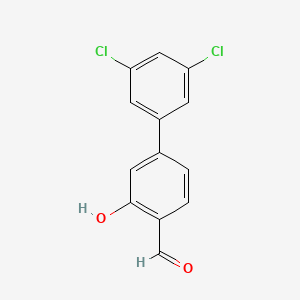
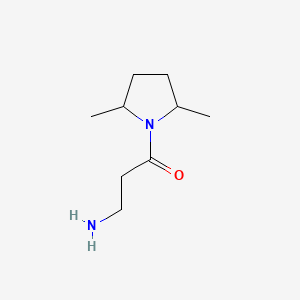
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
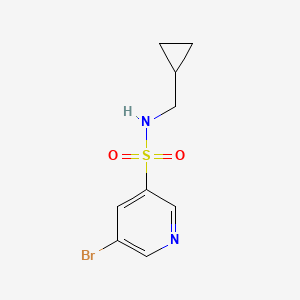
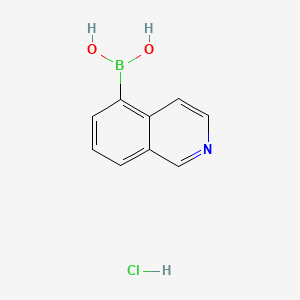
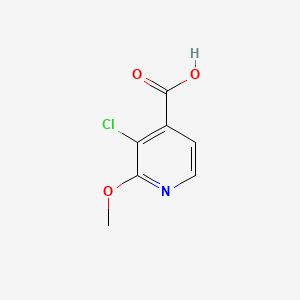
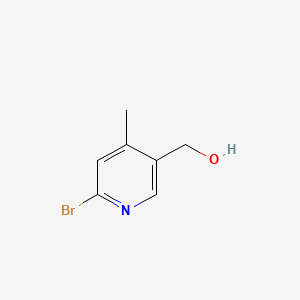
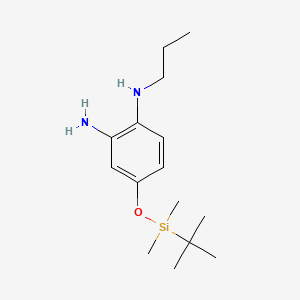
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
